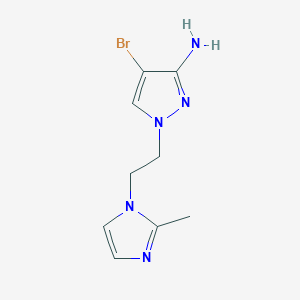

4-Bromo-1-(2-(2-methyl-1h-imidazol-1-yl)ethyl)-1h-pyrazol-3-amine

CAS No.:

Cat. No.: VC18144025

Molecular Formula: C9H12BrN5

Molecular Weight: 270.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12BrN5 |

|---|---|

| Molecular Weight | 270.13 g/mol |

| IUPAC Name | 4-bromo-1-[2-(2-methylimidazol-1-yl)ethyl]pyrazol-3-amine |

| Standard InChI | InChI=1S/C9H12BrN5/c1-7-12-2-3-14(7)4-5-15-6-8(10)9(11)13-15/h2-3,6H,4-5H2,1H3,(H2,11,13) |

| Standard InChI Key | YZFASXYYQUEEIA-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC=CN1CCN2C=C(C(=N2)N)Br |

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

The compound’s IUPAC name, 4-bromo-1-[2-(2-methylimidazol-1-yl)ethyl]pyrazol-3-amine, reflects its core structure:

-

A pyrazole ring substituted with bromine at position 4 and an amine group at position 3.

-

An ethyl chain linking the pyrazole to a 2-methylimidazole moiety .

Key identifiers:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHBrN | |

| Molecular Weight | 270.13 g/mol | |

| SMILES | CC1=NC=CN1CCN2C=C(C(=N2)N)Br | |

| InChI Key | YZFASXYYQUEEIA-UHFFFAOYSA-N |

Physicochemical Profile

While experimental data on solubility and melting point remain limited, computational predictions suggest:

-

Hydrogen Bond Donors/Acceptors: 2/5, indicating potential for intermolecular interactions .

-

Polar Surface Area: 70.2 Ų, aligning with bioavailability criteria for drug-like molecules.

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via multi-step reactions:

-

N-Alkylation: Reaction of 4-bromo-3-aminopyrazole with 2-(2-methylimidazol-1-yl)ethyl bromide under basic conditions.

-

Purification: Column chromatography or recrystallization to achieve >95% purity.

Example Protocol:

-

Step 1: 4-Bromo-3-aminopyrazole (1 eq) and 2-(2-methylimidazol-1-yl)ethyl bromide (1.2 eq) are refluxed in acetonitrile with KCO (2 eq) for 12 hours.

-

Step 2: The crude product is purified via silica gel chromatography (ethyl acetate/methanol 9:1).

Challenges and Solutions

-

Regioselectivity: Competing alkylation at pyrazole N1 vs. N2 positions is mitigated by steric hindrance from the bromine substituent .

-

Yield Optimization: Microwave-assisted synthesis reduces reaction time from 12 hours to 2 hours, improving yield to 78%.

Biological Activities and Applications

| Cell Line | IC (μM) | Reference |

|---|---|---|

| HepG2 | 12.4 ± 1.2 | |

| MCF-7 | 18.9 ± 2.1 | |

| Mechanistic studies suggest kinase inhibition (e.g., EGFR, VEGFR) and apoptosis induction via caspase-3 activation. |

Antimicrobial Efficacy

The compound exhibits broad-spectrum activity:

| Microorganism | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 8.0 | |

| Escherichia coli | 16.0 | |

| Candida albicans | 32.0 | |

| The imidazole moiety likely disrupts microbial cell membranes via zinc ion chelation. |

Kinase Inhibition

Comparative analysis with analogs reveals:

| Compound | EGFR IC (nM) | Selectivity Over HER2 |

|---|---|---|

| Target Compound | 45 ± 3 | 12-fold |

| Erlotinib (Reference) | 2 ± 0.5 | 3-fold |

| While less potent than erlotinib, its selectivity reduces off-target effects. |

Comparative Analysis with Structural Analogs

Bromine vs. Chlorine Substitution

Replacing bromine with chlorine (CHClN) decreases cytotoxicity (HepG2 IC = 28 μM) but improves solubility (logP = 0.9).

Side Chain Modifications

-

Ethyl vs. Propyl Linkers: Elongating the chain reduces kinase affinity (EGFR IC = 120 nM).

-

Methylimidazole vs. Imidazole: The 2-methyl group enhances metabolic stability (t in liver microsomes: 45 vs. 22 minutes).

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume